molecular formula C14H14N6OS B2499055 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide CAS No. 1058238-73-5

2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide

Cat. No. B2499055
CAS RN: 1058238-73-5
M. Wt: 314.37
InChI Key: DOTRWFSQBKTITL-UHFFFAOYSA-N
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Description

Triazolopyrimidine derivatives represent a significant area of study due to their diverse biological activities and potential applications in pharmaceutical chemistry. Compounds similar to "2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide" have been synthesized and analyzed for various properties, including antitumor activities and potential as antiasthma agents.

Synthesis Analysis

The synthesis of related triazolopyrimidine derivatives involves multistep reactions, starting from specific precursors to achieve the desired scaffold. For instance, the synthesis of ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate was achieved through a reaction involving N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride and ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, highlighting the complex steps often involved in synthesizing these compounds (Gomha, Muhammad, & Edrees, 2017).

Scientific Research Applications

Antiasthma Agents

Compounds related to 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide have been investigated for their potential as antiasthma agents. For instance, 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines demonstrated activity as mediator release inhibitors in human basophil histamine release assays. These compounds were synthesized through a series of reactions involving arylamidines, sodium ethyl formylacetate, ethyl propiolate, phosphorus oxychloride, and cyanogen bromide, leading to the production of triazolo[1,5-c]pyrimidines with significant pharmacological interest (Medwid et al., 1990).

Insecticidal Assessment

The compound has also found applications in the development of insecticides. A derivative, 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, served as a precursor for synthesizing various heterocycles with potent insecticidal activity against Spodoptera littoralis, highlighting its potential utility in agricultural pest management (Fadda et al., 2017).

Antimicrobial and Antitumor Agents

Several studies have synthesized thiophene-based heterocycles, incorporating pyrazole, pyridine, triazolopyrimidine, and other moieties, demonstrating significant antimicrobial and antifungal activities. These compounds, including variants of the core structure of interest, have shown promise as potential antimicrobial and antitumor agents, indicating a wide range of applications in medical and pharmaceutical research (Mabkhot et al., 2016).

Structural and Synthetic Chemistry

Research has delved into the synthesis and rearrangement of related triazolopyrimidines and thiazolopyrimidines, contributing to the structural and synthetic chemistry knowledge base. These studies not only expand the chemical synthesis methodologies but also explore the potential of such compounds in various biological activities (Lashmanova et al., 2019).

Novel Drug Development

The synthesis and evaluation of related compounds have led to the discovery of new drugs with potential applications in treating diseases such as tuberculosis, highlighting the significant role of this compound in novel drug development and pharmaceutical research (Titova et al., 2019).

properties

IUPAC Name

2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6OS/c1-2-20-13-12(18-19-20)14(16-9-15-13)22-8-11(21)17-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTRWFSQBKTITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=CC=C3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide

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